1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
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Overview
Description
1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Benzoyl Groups: These steps often involve nucleophilic substitution reactions where the benzyl and benzoyl groups are introduced to the naphthyridine core.
Final Modifications: Additional steps may include methylation and chlorination to achieve the final structure.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Processes: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(4-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- 1-(2-fluorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
Uniqueness
1-(2-chlorobenzyl)-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and fluorobenzoyl groups may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-6-11-18-22(29)19(21(28)15-7-9-17(25)10-8-15)13-27(23(18)26-14)12-16-4-2-3-5-20(16)24/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZKYJPHOGDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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